2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid: is a tricarboxylic acid derivative. This compound is known for its role as an inhibitor of the enzyme aconitase, which interferes with the Krebs cycle . It is also found in natural products such as mycotoxins and macrocyclic inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid . The first step involves the esterification of fumaric acid to form the corresponding ester, followed by a reaction with butanoic acid under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of fumaric acid as a starting material. The process includes esterification and subsequent reaction with butanoic acid under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid is used as a precursor for the synthesis of various organic compounds. It is also employed in the study of enzyme inhibition and metabolic pathways .
Biology: In biological research, this compound is used to study the inhibition of aconitase and its effects on the Krebs cycle. It is also utilized in the investigation of mycotoxins and their biological activities .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases related to metabolic dysfunction .
Industry: Industrially, this compound is used in the production of plasticizers and other chemical intermediates. It is also employed in the synthesis of macrocyclic inhibitors for various applications .
Mechanism of Action
2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid exerts its effects by inhibiting the enzyme aconitase. This inhibition interferes with the Krebs cycle, preventing the conversion of citric acid to isocitric acid . The compound binds to aconitase, blocking its active site and thereby disrupting the metabolic pathway .
Comparison with Similar Compounds
Citric Acid: Similar in structure but contains a hydroxyl group that 2-(Butanoyloxy)propane-1,2,3-tricarboxylic acid lacks.
Isocitric Acid: Another tricarboxylic acid involved in the Krebs cycle, differing in the arrangement of functional groups.
Aconitic Acid: An intermediate in the Krebs cycle, structurally related but with different functional groups.
Uniqueness: this compound is unique due to its specific inhibitory action on aconitase and its role in disrupting the Krebs cycle. This makes it a valuable tool in biochemical research and industrial applications .
Properties
CAS No. |
278777-48-3 |
---|---|
Molecular Formula |
C10H14O8 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
2-butanoyloxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C10H14O8/c1-2-3-8(15)18-10(9(16)17,4-6(11)12)5-7(13)14/h2-5H2,1H3,(H,11,12)(H,13,14)(H,16,17) |
InChI Key |
IPJYAQLGXSFZPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(CC(=O)O)(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.